

Fire and explosion hazards of 2,2-Difluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Difluoroethylamine hydrochloride

Cat. No.: B122141

[Get Quote](#)

Technical Support Center: 2,2-Difluoroethylamine Hydrochloride

This guide provides essential information on the fire and explosion hazards associated with **2,2-Difluoroethylamine hydrochloride** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is **2,2-Difluoroethylamine hydrochloride** considered a significant fire risk?

A1: **2,2-Difluoroethylamine hydrochloride** is generally not considered a significant fire risk.^[1] It is classified as a non-combustible solid.^[1] However, it is important to note that while the substance itself is non-combustible, its container may burn in a fire.^[1] Some sources classify it as a "Combustible Solid".^[2]

Q2: What are the primary hazards if **2,2-Difluoroethylamine hydrochloride** is involved in a fire?

A2: The main hazard is the emission of corrosive and toxic fumes when heated or in a fire.^[1] Thermal decomposition may produce carbon oxides, hydrogen fluoride, and nitrogen oxides.

Q3: What happens to **2,2-Difluoroethylamine hydrochloride** upon heating?

A3: **2,2-Difluoroethylamine hydrochloride** decomposes upon heating. The melting point is reported to be between 132-137°C, with decomposition.[2][3][4]

Q4: Are there any specific materials or conditions to avoid when working with this compound to prevent a hazardous reaction?

A4: Yes, you should store it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] It is also recommended to avoid the formation of dust and aerosols and to prevent fire caused by electrostatic discharge.[6]

Q5: What are the recommended storage conditions to minimize fire risks?

A5: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][6][7] Protect containers from physical damage and keep them away from heat, sparks, open flames, and other ignition sources.[5] The recommended storage temperature is often between 2-8°C. [2][3][4]

Troubleshooting Guide

Q1: What is the correct procedure for cleaning up a small spill of **2,2-Difluoroethylamine hydrochloride**?

A1: For small spills, you should immediately clean up the material.[1] Use dry clean-up procedures to avoid generating dust.[1] You can sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1] Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, and avoid breathing the dust.[1]

Q2: What actions should be taken in the event of a fire involving this substance?

A2: If **2,2-Difluoroethylamine hydrochloride** is involved in a fire, alert the fire brigade and inform them of the location and nature of the hazard.[1] There is no restriction on the type of extinguishing media that can be used; select one that is appropriate for the surrounding fire.[1] Firefighters should wear self-contained breathing apparatus and protective gloves.[1][6] If it is safe to do so, remove containers from the path of the fire and cool them with a water spray from a protected location.[1]

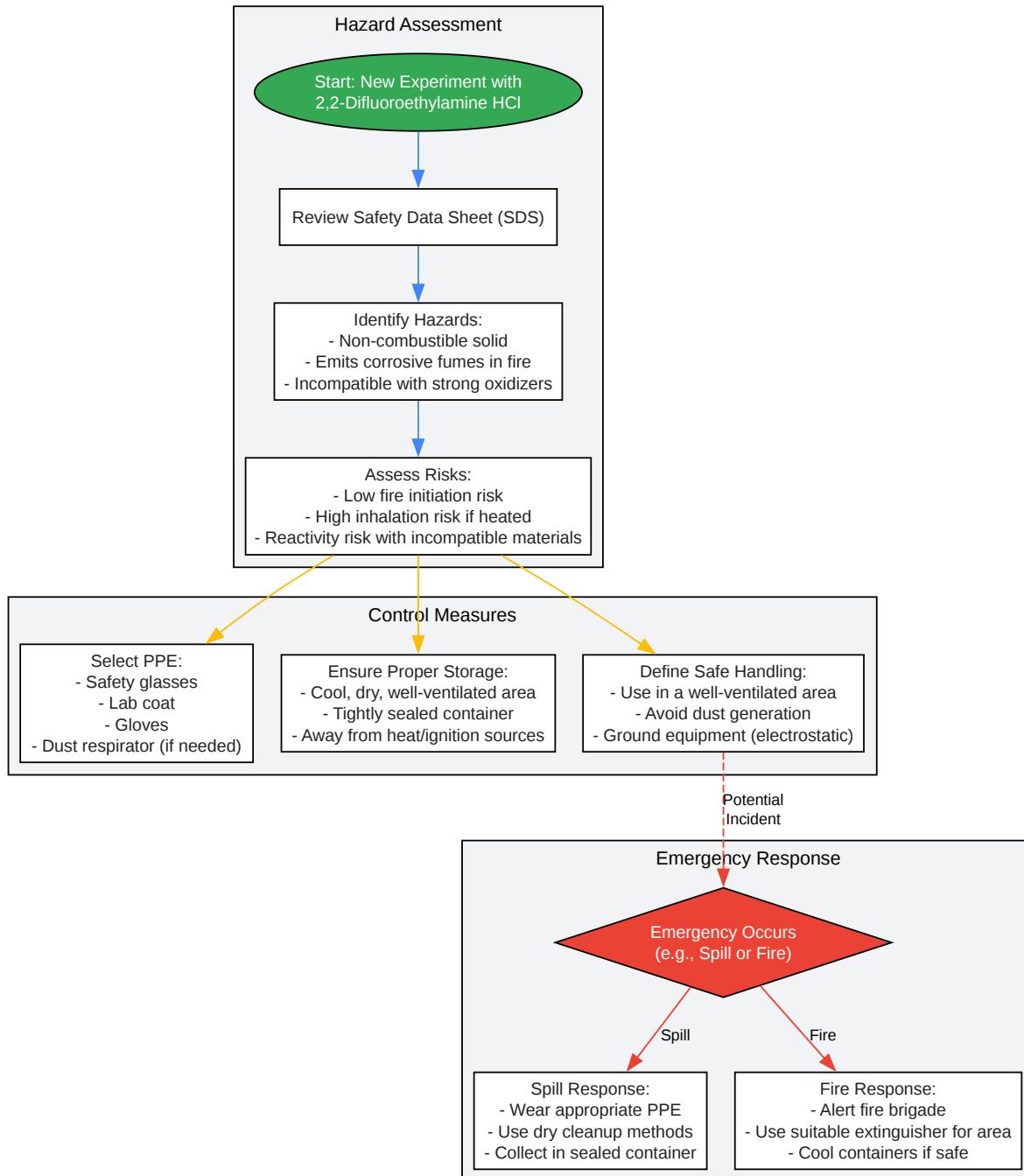
Q3: What personal protective equipment (PPE) is required when handling this chemical, especially in an emergency?

A3: In case of a spill or fire, it is crucial to wear appropriate PPE. This includes protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[\[1\]](#)[\[6\]](#)[\[8\]](#) A dust respirator or a full-face respirator should be used if there is a risk of inhaling dust or fumes.[\[1\]](#)
[\[6\]](#)

Data Presentation

Table 1: Physicochemical and Safety Properties of **2,2-Difluoroethylamine Hydrochloride**

Property	Value	Citations
CAS Number	79667-91-7	[2] [3] [7]
Physical State	Powder / Solid	[2] [3] [4]
Appearance	White to off-white solid	[3] [4]
Melting Point	132-137 °C (with decomposition)	[2] [3] [4]
Flash Point	Not applicable	[2]
Flammability	Non-combustible solid; containers may burn.	[1]
Storage Class	11 - Combustible Solids	[2]
Storage Temperature	2-8°C	[2] [3] [4]


Experimental Protocols

Protocol: General Method for Flash Point Determination of a Solid (e.g., Pensky-Martens Closed Cup Tester)

Disclaimer: This is a generalized protocol. The specific experimental procedure should be adapted from standardized methods (e.g., ASTM D93) and performed by trained personnel.

- Objective: To determine the lowest temperature at which the vapors of a substance will ignite when an ignition source is introduced. For solids like **2,2-Difluoroethylamine hydrochloride**, a "Not applicable" flash point suggests it does not produce sufficient vapor to ignite under standard test conditions.[2]
- Apparatus: Pensky-Martens closed cup flash point tester, heat source, thermometer.
- Procedure:
 1. Place the solid sample into the test cup of the apparatus.
 2. Assemble the apparatus, ensuring the lid and thermometer are correctly positioned.
 3. Begin heating the sample at a slow, constant, and prescribed rate.
 4. Stir the sample, if possible, to ensure uniform temperature distribution.
 5. At regular temperature intervals, apply the test flame (ignition source) into the vapor space of the cup through the shutter mechanism.
 6. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a distinct flash.
 7. Record the temperature at which the flash occurs. If no flash is observed up to the boiling or decomposition point, the flash point is considered "Not applicable" under the test conditions.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for assessing and managing fire hazards of 2,2-Difluoroethylamine HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2,2-difluoroethylamine hydrochloride 79667-91-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2-DIFLUOROETHYLAMINE HYDROCHLORIDE CAS#: 79667-91-7 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 2,2-DIFLUOROETHYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [Fire and explosion hazards of 2,2-Difluoroethylamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122141#fire-and-explosion-hazards-of-2-2-difluoroethylamine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com